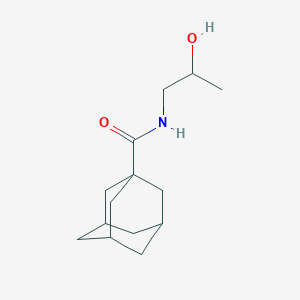
N-(2-hydroxypropyl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxypropyl)adamantane-1-carboxamide: is a chemical compound with the molecular formula C14H23NO2. It is a derivative of adamantane, a hydrocarbon known for its rigid, cage-like structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxypropyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 2-amino-1-propanol. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar reagents and conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxypropyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing amides.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
Chemistry: N-(2-hydroxypropyl)adamantane-1-carboxamide is used as a building block in the synthesis of more complex molecules. Its rigid structure makes it useful in the design of novel materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a drug delivery agent due to its ability to enhance the stability and bioavailability of therapeutic molecules. It is also investigated for its antiviral and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties .
Mechanism of Action
The mechanism of action of N-(2-hydroxypropyl)adamantane-1-carboxamide varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The adamantane core provides a stable scaffold that can enhance the binding affinity and selectivity of the compound for its target .
Comparison with Similar Compounds
- N-methyl-1-adamantanecarboxamide
- N-(4-nitrophenyl)-1-adamantanecarboxamide
- 1-adamantanecarboxylic acid
- 5-hydroxy-2-adamantanone
- 1-adamantaneethanol
- 2-methyl-2-adamantanol
Uniqueness: N-(2-hydroxypropyl)adamantane-1-carboxamide is unique due to the presence of both a hydroxyl group and an amide group, which provide versatile sites for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .
Properties
IUPAC Name |
N-(2-hydroxypropyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-9(16)8-15-13(17)14-5-10-2-11(6-14)4-12(3-10)7-14/h9-12,16H,2-8H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGQXFTYNRGCOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C12CC3CC(C1)CC(C3)C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(dimethylsulfamoyl)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B395030.png)
![2-[1,3-Bis(4-chlorobenzyl)-2-imidazolidinyl]-4,6-dichlorophenol](/img/structure/B395031.png)
![Ethyl 3-(4-tert-butylphenyl)benzo[f]quinoline-1-carboxylate](/img/structure/B395032.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B395037.png)
![1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B395039.png)

![ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-(DIETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B395043.png)

![10-benzyl-9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B395046.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B395049.png)

![3-(2-chlorophenyl)-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B395051.png)
![3-(2-chlorophenyl)-11-(6-methyl-4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B395052.png)
![4,6-dinitro-N,2-bis[4-(trifluoromethoxy)phenyl]-2H-indazol-3-amine 1-oxide](/img/structure/B395053.png)
